molecular formula C24H19N5O4 B6552452 5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040652-29-6

5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6552452
CAS No.: 1040652-29-6
M. Wt: 441.4 g/mol
InChI Key: GYQKZWLMTPKXEN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several distinct functional groups, including a 1,3-benzodioxole, an oxadiazole, and a pyrazolo[1,5-a]pyrazinone. These groups are common in many biologically active compounds and could suggest potential pharmaceutical or medicinal applications .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. Techniques such as X-ray crystallography or NMR spectroscopy would typically be used to determine the exact structure .


Chemical Reactions Analysis

Again, without specific studies or literature, it’s difficult to predict the exact chemical reactions this compound might undergo. Its reactivity would likely be influenced by the various functional groups present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple ring systems could impact its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, the mechanism of action would depend on the specific biological target .

Future Directions

Future research on this compound could involve further elucidation of its structure, synthesis, and potential applications. This could include studies to determine its biological activity, toxicity, and potential uses in medicine or other fields .

Properties

IUPAC Name

5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O4/c1-2-15-3-5-16(6-4-15)18-12-19-24(30)28(9-10-29(19)26-18)13-22-25-23(27-33-22)17-7-8-20-21(11-17)32-14-31-20/h3-12H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQKZWLMTPKXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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